![molecular formula C23H18N4O4S2 B2529019 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868973-13-1](/img/structure/B2529019.png)

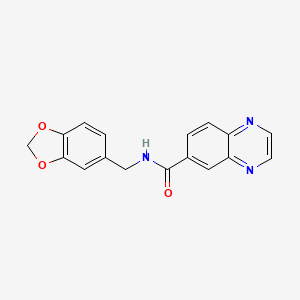

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic molecule that appears to be related to a class of compounds that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential properties and activities of this molecule.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of benzothiazole derivatives with various reagents to introduce the desired functional groups. For instance, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, indicating that acylation reactions are a common method for introducing the acetamide group . Similarly, other derivatives have been synthesized using a sequence of reactions involving chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid . These methods suggest that the synthesis of the compound would likely involve multiple steps, including acylation, amidation, and the introduction of the thiadiazole moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, FTIR, MS, and elemental analysis . These techniques would likely reveal the presence of characteristic functional groups such as the amide bond, the thiadiazole ring, and the benzo[d][1,3]dioxol moiety in the compound of interest. The presence of hydrogen bonding interactions, as seen in similar compounds, could also be inferred, which may influence the compound's molecular assembly and photophysical properties .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of hydrogen bonds, which are crucial for the assembly and interaction of molecules. For example, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, acting as a bridge between different molecules . The reactivity of the compound may also involve interactions with biological targets, as indicated by the anti-HIV activity observed in similar N-1,3-benzo[d]thiazol-2-yl acetamide derivatives .

Physical and Chemical Properties Analysis

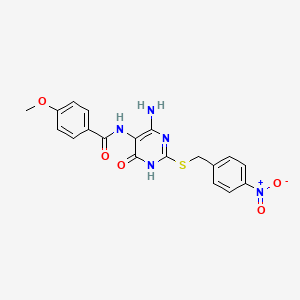

The physical and chemical properties of related compounds have been studied to some extent. The pKa values of benzothiazole acetamide derivatives have been determined, indicating the acidity constants of the amide and benzothiazole nitrogens . These properties are important for understanding the compound's behavior in biological systems and its potential as a drug precursor. Additionally, the antibacterial activity of some derivatives suggests that the compound may also possess similar properties, potentially acting as a potent antibacterial agent .

Applications De Recherche Scientifique

Antibacterial Agents

Derivatives of acetamides, including compounds with thiadiazole moieties, have been synthesized and evaluated for their antibacterial properties. These compounds exhibit significant activity against various bacterial strains, indicating their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

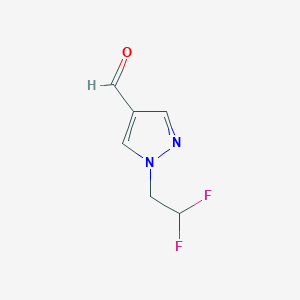

Anti-HIV Drugs

Acetamide derivatives have also been studied for their potential as anti-HIV drugs. Research involving density functional theory (DFT) on acetamide derivatives has highlighted their local reactivity, which is crucial for their efficacy as anti-HIV agents (Oftadeh, Mahani, & Hamadanian, 2013). Another study synthesized and evaluated a series of acetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors, showing promising results in inhibiting HIV-1 replication (Zhan, Liu, Fang, Li, Pannecouque, & De Clercq, 2009).

Antimicrobial and Anti-proliferative Activities

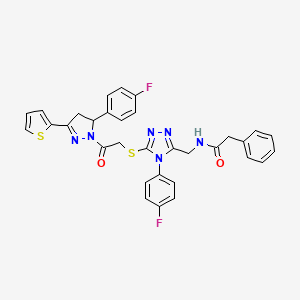

A study on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety revealed that these compounds possess both antimicrobial and antiproliferative activities, suggesting their potential in treating infections and cancer (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Propriétés

IUPAC Name |

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4S2/c28-20(10-15-6-3-5-14-4-1-2-7-17(14)15)25-22-26-27-23(33-22)32-12-21(29)24-16-8-9-18-19(11-16)31-13-30-18/h1-9,11H,10,12-13H2,(H,24,29)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEWMVDFTRBCJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)

![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)

![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)

![5-(3-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2528958.png)